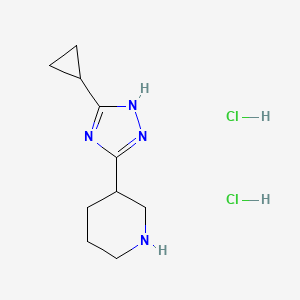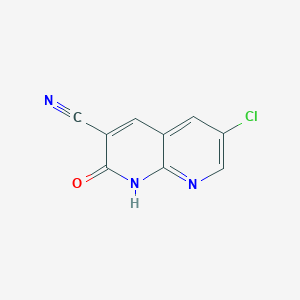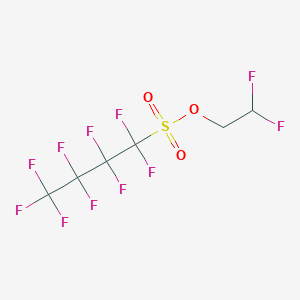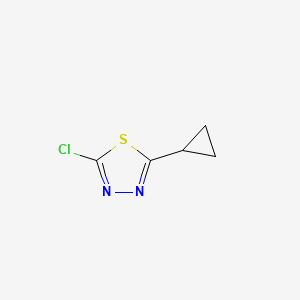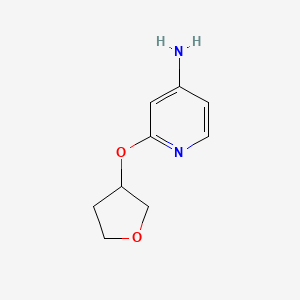![molecular formula C12H16ClFN2 B1426863 [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine CAS No. 1342051-10-8](/img/structure/B1426863.png)
[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine
Overview
Description
2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine, also known as 4-CFPMA, is an organic compound belonging to the class of heterocyclic compounds. It is a versatile compound with a wide range of applications in many scientific fields. 4-CFPMA has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Mechanism Of Action
The mechanism of action of [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine is not fully understood. However, it is believed that the compound acts as an inhibitor of phosphodiesterase-5, which is an enzyme involved in the regulation of blood pressure. In addition, it is believed that [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine may act as an agonist of histone deacetylase, which is an enzyme involved in the regulation of gene expression.
Biochemical And Physiological Effects
The biochemical and physiological effects of [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine have not been extensively studied. However, it is known that the compound has anti-inflammatory and anti-cancer properties. In addition, it has been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
The main advantage of using [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine in laboratory experiments is its versatility and wide range of applications. It can be used in a variety of scientific research applications, including organic synthesis, drug design, and medicinal chemistry. However, one of the main limitations of using [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine in laboratory experiments is its potential toxicity. Therefore, it is important to use the compound with caution and to follow safety protocols when handling the compound.
Future Directions
There are a number of potential future directions for research on [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine. These include further investigation of its biochemical and physiological effects, investigation of its potential toxicity, and exploration of its potential applications in drug design and medicinal chemistry. In addition, further research could be done to explore the potential use of [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine as an anti-cancer agent. Finally, further research could be done to explore the potential use of [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine in the synthesis of other compounds.
Scientific Research Applications
[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine has been used in a variety of scientific research applications, including organic synthesis, drug design, and medicinal chemistry. It has been used in the synthesis of a variety of compounds, such as inhibitors of phosphodiesterase-5 and inhibitors of histone deacetylase. It has also been used in the synthesis of anti-cancer agents, such as the anti-cancer drug 4-chloro-3-fluoro-2-methoxy-N-(3-pyridinylmethyl)-benzamide.
properties
IUPAC Name |
[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c1-16-5-4-9(7-15)12(16)8-2-3-10(13)11(14)6-8/h2-3,6,9,12H,4-5,7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGPDGDVTBVNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=C(C=C2)Cl)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




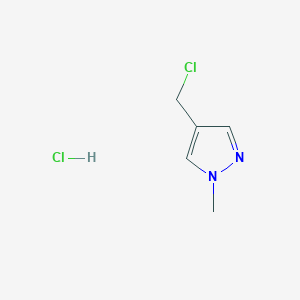

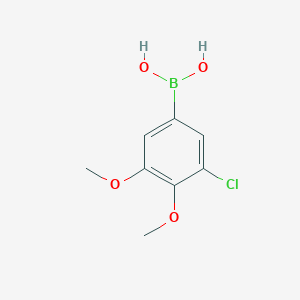
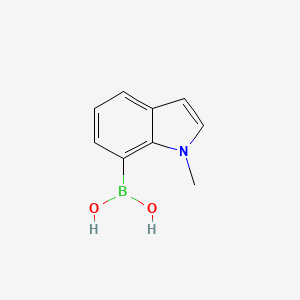
![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)
